![molecular formula C19H14ClN3O B2761061 4-氯-7-(4-甲氧基-苯基)-5-苯基-7H-吡咯并[2,3-d]嘧啶 CAS No. 220835-25-6](/img/structure/B2761061.png)

4-氯-7-(4-甲氧基-苯基)-5-苯基-7H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

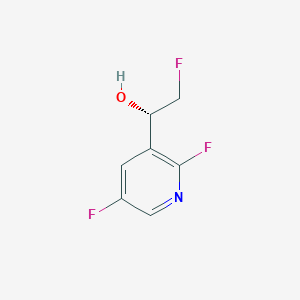

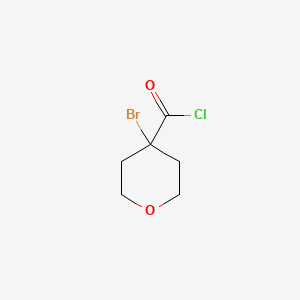

4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It has been used in the synthesis of complex organic compounds .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, a mixture of 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine and sodium methoxide was refluxed in methanol for 2 hours . After cooling, the mixture was poured onto ice water .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also undergoes various reactions, making it valuable in the synthesis of complex organic compounds .Physical and Chemical Properties Analysis

This compound appears as a white crystalline solid . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .科学研究应用

结构分析和非线性光学性质

一项专注于结构参数、电子性质和硫代嘧啶衍生物的非线性光学 (NLO) 探索的研究表明,与所述化合物密切相关的嘧啶环在非线性光学中很重要。该研究证明了这些分子在光电应用中的 NLO 活性潜力,突出了它们有利于 NLO 特性的重要电子和结构特征。这些发现得到了密度泛函理论 (DFT) 和时变 DFT (TDDFT) 计算的支持,为它们在医学和 NLO 领域的应用前景提供了见解 (Hussain 等人,2020)。

抗癌应用

这种化合物的衍生物的另一个研究途径是它们在抗癌治疗中的应用。一项研究报告了新型噻二唑嘧啶衍生物的超声波促进合成,证明了对多种人类肿瘤细胞系具有显着的体外抗癌活性。该研究还探讨了这些化合物的对接和 ADME(吸收、分布、代谢和排泄)预测,表明它们具有良好的类药物特性,有望成为抗癌剂 (Tiwari 等人,2016)。

晶体结构和生物活性

已探索密切相关的吡唑并嘧啶化合物的晶体结构和生物活性,显示出中等的抗癌活性。此类研究强调了结构分析在理解这些化合物的生物活性中的重要性,可能指导新治疗剂的开发 (陆九夫等人,2015)。

合成技术和除草活性

对嘧啶衍生物的研究还延伸到农业领域,其中对这类化合物的合成和除草活性的研究为了解开发新的农用化学品提供了宝贵的见解。这包括研究它们对各种植物病虫害的有效性,从而有助于增强作物保护策略 (李公春,2011)。

作用机制

Target of Action

The primary targets of 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, growth, and survival, making them important in the development and progression of cancer .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it can bind to the extracellular regions of receptor tyrosine kinases (RTKs), leading to the activation of these receptors through ligand-induced dimerization or oligomerization . This interaction stabilizes the generation of active dimers, which in turn activates protein tyrosine kinases .

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For example, it can inhibit the signaling pathways of tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others . The inhibition of these pathways can lead to downstream effects such as the suppression of cell proliferation and growth, induction of cell cycle arrest, and promotion of apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and growth, induction of cell cycle arrest, and promotion of apoptosis . These effects can lead to the suppression of tumor growth and the potential eradication of cancer cells .

属性

IUPAC Name |

4-chloro-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O/c1-24-15-9-7-14(8-10-15)23-11-16(13-5-3-2-4-6-13)17-18(20)21-12-22-19(17)23/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBFVJIVUPXYGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)

![3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2760979.png)

![Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2760980.png)

![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2760994.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B2760998.png)